ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 4-nitrophenyl group at the 1-position of the pyrazole ring. The nitrophenyl group imparts significant electronic effects, making this compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The general reaction conditions include:
Reagents: 4-nitrophenylhydrazine, ethyl acetoacetate.
Solvent: Ethanol or methanol.
Catalyst: Acetic acid or hydrochloric acid.
Temperature: Reflux conditions (around 80-100°C).
Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and heat transfer.
Purification: Crystallization or recrystallization from suitable solvents to obtain pure product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Nucleophilic Addition: The carbonyl group in the ester can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium dithionite in aqueous solution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Nucleophilic Addition: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Reduction: Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.
Hydrolysis: 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Nucleophilic Addition: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different electronic properties and reactivity.
1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group, making it more acidic and suitable for different types of reactions.
1-(4-Nitrophenyl)-1H-pyrazole-3-carboxamide: Contains an amide group, which affects its solubility and hydrogen bonding capabilities.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-8-14(13-11)9-3-5-10(6-4-9)15(17)18/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAUWEZLSGXQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649464 | |
Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-38-8 | |
Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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